N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
CAS No.:
VCID: VC11038402
Molecular Formula: C19H18N2OS
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide -](/images/structure/VC11038402.png)
Description |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a complex organic compound featuring a thiazole ring, a phenyl group, and an amide functional group. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and diverse applications. SynthesisThe synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves several key steps:
Solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide may be used to facilitate these reactions. In industrial settings, continuous flow reactors can optimize yields and reduce reaction times. Biological Activities and ApplicationsN-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is part of the thiazole derivatives category, known for their diverse biological activities. These compounds are often studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Reactions and StabilityThe compound can undergo various chemical reactions, including hydrolysis and condensation reactions, depending on the conditions and reagents used. Its stability and solubility characteristics make it suitable for applications in both laboratory and industrial settings. Research Findings and Future DirectionsResearch on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is ongoing, with a focus on elucidating its specific mechanisms of action and therapeutic potential. Further studies are necessary to fully explore its biological activities and potential applications in medicine and materials science.
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | ||||||||||||||
Molecular Formula | C19H18N2OS | ||||||||||||||
Molecular Weight | 322.4 g/mol | ||||||||||||||
IUPAC Name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | ||||||||||||||
Standard InChI | InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22) | ||||||||||||||
Standard InChIKey | HLJSTSHQYLJXMW-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 | ||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 | ||||||||||||||
PubChem Compound | 871655 | ||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume